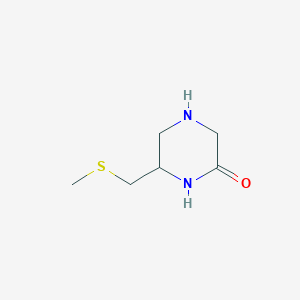

6-((Methylthio)methyl)piperazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2OS |

|---|---|

Molecular Weight |

160.24 g/mol |

IUPAC Name |

6-(methylsulfanylmethyl)piperazin-2-one |

InChI |

InChI=1S/C6H12N2OS/c1-10-4-5-2-7-3-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9) |

InChI Key |

ONNACKCJINLFTE-UHFFFAOYSA-N |

Canonical SMILES |

CSCC1CNCC(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Methylthio Methyl Piperazin 2 One

De Novo Synthesis Pathways

De novo synthesis involves the construction of the target molecule from simpler, acyclic precursors. For 6-((methylthio)methyl)piperazin-2-one, this approach focuses on forming the central piperazinone ring and correctly positioning the substituted side chain.

Cyclization Reactions Leading to the Piperazin-2-one (B30754) Core

The formation of the piperazin-2-one ring is the cornerstone of any de novo synthesis. This six-membered heterocycle can be assembled through various intramolecular cyclization strategies. A common and effective method involves the reaction between a 1,2-diamine derivative and an α-haloacetylating agent. For instance, a protected ethylenediamine (B42938) can be acylated with a compound like 2-bromoacetyl bromide, followed by a base-mediated intramolecular nucleophilic substitution to close the ring. rsc.org

Another prevalent strategy is the cyclization of a dipeptide-like precursor. This typically involves preparing a linear molecule containing the requisite nitrogen and carbon atoms, such as a derivative of N-(2-aminoethyl)amino acid, and then inducing cyclization, often through amide bond formation, to yield the piperazin-2-one structure. researchgate.net These methods offer versatility, as the choice of starting materials can be tailored to introduce desired substituents on the ring. researchgate.netorganic-chemistry.org

Table 1: General Cyclization Strategies for Piperazin-2-one Core Synthesis

| Starting Materials | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| 1,2-Diamine, α-Haloacetyl Halide | 1. Acylation 2. Base (e.g., K₂CO₃, Et₃N) | N-unsubstituted or N-substituted Piperazin-2-one | rsc.org |

| N-(2-aminoethyl)amino acid ester | Heat or Coupling Agent (e.g., DCC, HATU) | Substituted Piperazin-2-one | researchgate.net |

Regioselective Introduction of the (Methylthio)methyl Moiety

The introduction of the –CH₂SCH₃ group at the C6 position must be carefully controlled to ensure the correct isomer is formed. This can be achieved either by using a precursor that already contains the side chain or by adding it to a pre-formed piperazinone scaffold.

Pre-functionalization Approach : The most direct method involves starting with a precursor that already contains the (methylthio)methyl side chain. An ideal starting material for this would be S-methylcysteine or a derivative thereof. This amino acid provides the exact carbon skeleton and sulfur functionality required at the future C6 position of the piperazinone ring. For example, S-methylcysteine methyl ester could be reacted with a protected 2-aminoethyl amine, followed by cyclization to form the target heterocycle.

Post-functionalization Approach : Alternatively, a generic piperazin-2-one core can be synthesized first, followed by the regioselective alkylation at the C6 position. This would typically involve generating an enolate or a related nucleophile at the α-carbon to the carbonyl group (C6) and then reacting it with an electrophile such as chloromethyl methyl sulfide (B99878) (CH₃SCH₂Cl). This strategy's success depends on achieving selective alkylation at C6 without competing reactions at other positions, such as the ring nitrogens.

Stereoselective Synthesis Approaches for Chiral Centers

The C6 position of this compound is a chiral center. Therefore, controlling its stereochemistry is a critical aspect of the synthesis.

The most common strategy for achieving stereocontrol is to use a starting material from the chiral pool. By using optically pure L-S-methylcysteine or D-S-methylcysteine, the stereochemistry at the C6 position is pre-determined and carried through the synthetic sequence, resulting in an enantiomerically pure or enriched final product. This approach is highly efficient as it transfers the chirality from a readily available natural source.

Diastereoselective alkylation is another viable method. This involves using a chiral auxiliary, often attached to one of the piperazinone nitrogen atoms, to direct the approach of an incoming electrophile to one face of the molecule. rsc.org After the (methylthio)methyl group is installed, the auxiliary can be removed to yield the chiral product. While effective, this method often requires additional steps for attaching and removing the auxiliary.

Precursor Derivatization and Scaffold Modification

This approach begins with readily available cyclic or acyclic molecules that can be chemically transformed into the target compound.

Synthetic Routes from Readily Available Chiral or Achiral Precursors

Amino acids are ideal starting points for the synthesis of chiral piperazin-2-ones. researchgate.net Beyond S-methylcysteine, other common amino acids like serine or cysteine can be derivatized to generate the required side chain.

For example, L-serine can be converted into a suitable precursor. The hydroxyl group of serine can be transformed into a good leaving group (e.g., a tosylate or mesylate). Subsequent displacement with sodium thiomethoxide (NaSMe) would install the methylthio moiety, followed by further steps to elaborate the structure and cyclize it into the desired piperazin-2-one.

Table 2: Plausible Precursor Derivatization Route

| Readily Available Precursor | Key Transformation Steps | Intermediate | Final Cyclization Method | Reference |

|---|---|---|---|---|

| L-Serine | 1. Protection (N, C-termini) 2. Activation of -OH (e.g., TsCl) 3. Displacement with NaSMe | Protected L-S-methylcysteine derivative | Intramolecular amide formation | researchgate.net |

Modifications and Optimizations of Existing Synthetic Protocols

The synthesis of piperazinone derivatives is a well-established field, and protocols are continually being optimized to improve yields, reduce reaction times, and enhance stereoselectivity. For the synthesis of this compound, several aspects of general piperazinone synthesis could be optimized. researchgate.net

Cyclization Conditions : The efficiency of the ring-closing step can be highly dependent on the choice of solvent, base, and temperature. For instance, high-dilution conditions are often employed in intramolecular cyclizations to favor the desired ring formation over intermolecular polymerization.

Purification : The purification of polar, heterocyclic compounds like piperazinones can be challenging. Developing optimized chromatographic methods or non-chromatographic techniques like crystallization is key to obtaining the final product in high purity. A Chinese patent describes a synthetic method for chiral 2-substituted piperazines that emphasizes the use of inexpensive raw materials and mild reaction conditions to improve feasibility for larger-scale production. google.com

Yield Optimization and Scalability Considerations in Synthetic Chemistry

Optimizing the yield and ensuring the scalability of a synthetic process are critical aspects of chemical manufacturing, particularly for compounds with potential industrial applications. For the proposed synthesis of this compound, several factors would need to be carefully considered and optimized.

Yield Optimization:

Reaction Conditions: Temperature, pressure, and reaction time play a crucial role. For the acylation step, controlling the temperature is vital to prevent side reactions. The cyclization step might require elevated temperatures to proceed at a reasonable rate, but excessive heat could lead to decomposition.

Reagents and Catalysts: The choice of acylating agent and base for the cyclization are critical. Different activating groups on the acylating agent can be screened to improve the efficiency of the first step. For the intramolecular cyclization, the choice of a suitable base and its stoichiometry are paramount to ensure complete conversion without promoting side reactions.

Solvent: The solvent can significantly influence reaction rates and yields. A solvent that effectively dissolves the reactants and intermediates while being inert to the reaction conditions should be chosen. For the proposed synthesis, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) could be suitable.

Purification Methods: Efficient purification of intermediates and the final product is essential to obtain a high-purity compound and can impact the isolated yield. Techniques such as crystallization, chromatography, and distillation would need to be optimized.

A design of experiments (DoE) approach could be systematically employed to investigate the interplay between these variables and identify the optimal reaction conditions for maximizing the yield.

Scalability Considerations:

Translating a laboratory-scale synthesis to an industrial scale presents a unique set of challenges. For the proposed synthesis of this compound, the following factors would be important for successful scale-up:

Heat Transfer: Exothermic reactions, such as the acylation step, can be difficult to control on a large scale. Efficient heat transfer is crucial to maintain a consistent reaction temperature and prevent thermal runaways. The use of jacketed reactors and appropriate stirring mechanisms is essential.

Mass Transfer: Ensuring efficient mixing of reactants is critical for achieving consistent reaction profiles and high yields on a large scale. The choice of reactor design and agitation speed are important considerations.

Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate any potential safety risks associated with the process, including the handling of flammable solvents and corrosive reagents.

Cost-Effectiveness: The cost of starting materials, reagents, solvents, and energy consumption are significant factors in the economic viability of a large-scale synthesis. The use of inexpensive and readily available starting materials and the optimization of reaction conditions to minimize waste are crucial.

Waste Management: The environmental impact of the process must be considered. Developing a process that minimizes waste generation and allows for the recycling of solvents and catalysts is an important aspect of green chemistry and sustainable manufacturing.

The table below summarizes key parameters for consideration during yield optimization and scalability.

| Parameter | Yield Optimization Considerations | Scalability Considerations |

| Temperature | Optimize for reaction rate vs. side reactions. | Ensure efficient heat transfer to control exotherms. |

| Reagents | Screen for optimal reactivity and selectivity. | Consider cost, availability, and safety of reagents. |

| Solvent | Choose a solvent that maximizes solubility and reaction rate. | Consider solvent recovery and recycling to reduce cost and waste. |

| Concentration | Optimize to balance reaction rate and product precipitation. | Higher concentrations can improve throughput but may pose safety and mixing challenges. |

| Purification | Develop efficient methods to ensure high purity. | Select scalable purification techniques like crystallization over chromatography. |

By carefully addressing these yield optimization and scalability considerations, a robust and economically viable process for the synthesis of this compound can be developed.

Chemical Reactivity and Derivatization of the 6 Methylthio Methyl Piperazin 2 One Scaffold

Reactions at the Piperazin-2-one (B30754) Nitrogen Atoms

The piperazin-2-one ring contains two nitrogen atoms with differing chemical environments: an amide nitrogen (N1) and a secondary amine nitrogen (N4). This difference dictates their reactivity, with the secondary amine being significantly more nucleophilic and basic than the amide nitrogen, whose lone pair of electrons is delocalized by the adjacent carbonyl group. Consequently, reactions such as alkylation and acylation occur preferentially at the N4 position.

The secondary amine at the N4 position is the primary site for N-alkylation and N-acylation reactions. mdpi.com These reactions are fundamental for introducing a wide variety of substituents to the piperazine (B1678402) core.

N-Alkylation is typically achieved by treating the scaffold with alkylating agents such as alkyl halides or sulfonates in the presence of a base to neutralize the resulting acid. mdpi.comresearchgate.net The choice of solvent and base can be optimized to achieve high yields. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another key method for introducing N-alkyl groups. mdpi.com

N-Acylation involves the reaction of the N4 amine with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction forms a stable amide bond and is widely used to introduce functional groups that can alter the molecule's electronic and steric properties.

| Reaction Type | Reagent Examples | Product Type | Typical Conditions |

| N-Alkylation | Methyl iodide, Benzyl bromide | N4-Alkyl derivative | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) |

| Reductive Amination | Benzaldehyde, Acetone | N4-Alkyl derivative | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C) |

| N-Acylation | Acetyl chloride, Benzoic acid | N4-Acyl derivative | Base (e.g., Pyridine, Et₃N), or Coupling Agent (e.g., DCC, HATU) |

The piperazin-2-one ring is generally stable under neutral and mild acidic or basic conditions. However, the internal amide (lactam) bond can be susceptible to cleavage under more forcing conditions.

Ring-Opening: Hydrolytic ring-opening can occur upon treatment with strong acids or bases at elevated temperatures, leading to the cleavage of the amide bond at the N1-C2 position. This would result in the formation of a substituted ethylenediamine (B42938) derivative. The stability of the piperazinone ring is a key feature, but this potential for cleavage can be exploited for further synthetic transformations.

Rearrangement Reactions: While specific rearrangement reactions for the 6-((methylthio)methyl)piperazin-2-one scaffold are not extensively documented, various rearrangement protocols are known for the synthesis and modification of piperazine cores. bohrium.com These can include reactions like the Aza-Cope, Stevens, and Schmidt rearrangements, which are valuable tools in constructing diverse heterocyclic systems. bohrium.com The applicability of such rearrangements to this specific scaffold would depend on the introduction of appropriate functional groups to facilitate the desired molecular reorganization.

Reactions Involving the (Methylthio)methyl Side Chain

The (methylthio)methyl side chain at the C6 position offers another key site for derivatization, primarily through reactions involving the sulfur atom or the adjacent methylene (B1212753) carbon.

The thioether group is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. masterorganicchemistry.com These oxidations significantly alter the polarity, solubility, and hydrogen-bonding capabilities of the side chain. The oxidation level can be controlled by the choice of oxidant and reaction conditions. rsc.org

Sulfoxide Formation: Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide at low temperatures, selectively oxidize the thioether to a sulfoxide.

Sulfone Formation: The use of stronger oxidizing agents or an excess of the oxidant (e.g., >2 equivalents of m-CPBA) leads to the formation of the corresponding sulfone. rsc.org

These oxidized derivatives are important synthetic intermediates. For instance, sulfoxides can undergo thermal elimination reactions, and sulfones can act as leaving groups in substitution reactions. nih.gov

| Transformation | Oxidizing Agent | Product |

| Thioether to Sulfoxide | m-CPBA (1 eq.), H₂O₂ | 6-((Methylsulfinyl)methyl)piperazin-2-one |

| Thioether to Sulfone | m-CPBA (>2 eq.), Oxone® | 6-((Methylsulfonyl)methyl)piperazin-2-one |

Direct nucleophilic substitution at the methylene carbon of the side chain is challenging because the methylthio group (-SMe) is a poor leaving group. To facilitate substitution, the thioether must first be converted into a better leaving group.

One common strategy is S-alkylation of the thioether with an alkylating agent (e.g., methyl iodide) to form a dimethylsulfonium salt. This salt contains an excellent leaving group (dimethyl sulfide), which can be readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, cyanide) via an S_N2 mechanism.

Alternatively, oxidation of the thioether to a sulfone can activate the side chain for substitution. Studies have shown that methylsulfonyl groups can be displaced by certain nucleophiles, such as glutathione. nih.gov This type of reaction is particularly relevant in biological contexts.

The introduction of unsaturation into the this compound scaffold can be envisioned through elimination reactions involving the side chain or the piperazinone ring itself.

A potential route involving the side chain is a sulfoxide elimination. After oxidation of the thioether to the sulfoxide, heating can induce a syn-elimination, which would require the abstraction of a proton from the C6 position of the ring to form an exocyclic double bond.

Introducing unsaturation into the piperazinone ring is also a possibility. For some N-substituted lactams, reactions with reagents like triethyl phosphite (B83602) prompted by phosphoryl chloride have been shown to result in the formation of dehydrophosphonates, effectively introducing a double bond into the heterocyclic ring. nih.gov The feasibility of such reactions on the this compound scaffold would likely depend on the nature of any substituent on the N4 nitrogen.

Stereochemical Transformations and Epimerization Studies

There is no available research data concerning the stereochemical transformations or epimerization of this compound. Scientific investigations into the stereoisomers of this compound, their stability, and the conditions under which they might interconvert have not been reported. As such, no data tables or detailed research findings on this topic can be provided.

Catalytic Transformations and Functional Group Interconversions

Detailed studies on the catalytic transformations and functional group interconversions specifically involving the this compound scaffold have not been documented in the scientific literature. While general catalytic methods and functional group interconversions are common for piperazine-containing structures and thioethers, specific examples and reaction conditions for the title compound are not available. Consequently, no data tables or research findings detailing these transformations for this compound can be presented.

Computational Chemistry and Theoretical Studies of 6 Methylthio Methyl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations help predict its reactivity, stability, and potential interaction sites with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orgnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic or basic nature. youtube.com Conversely, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

For 6-((methylthio)methyl)piperazin-2-one, the HOMO is predicted to be predominantly localized on the atoms with lone pairs of electrons, specifically the secondary amine nitrogen (N-4) and the sulfur atom of the methylthio group. These regions of high electron density are the primary sites for protonation and nucleophilic attack. The LUMO is anticipated to be centered around the carbonyl group (C=O), with a significant contribution from the π* antibonding orbital. This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Illustrative FMO Data for this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.25 | Indicates the electron-donating capability (nucleophilicity). Primarily located on the N-4 and S atoms. |

| LUMO Energy | 1.15 | Indicates the electron-accepting capability (electrophilicity). Primarily located on the C=O group. |

| HOMO-LUMO Gap (ΔE) | 7.40 | Reflects the chemical reactivity and kinetic stability. A larger gap implies higher stability. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule's surface. deeporigin.comwolfram.com These maps are color-coded to indicate regions of varying electrostatic potential, with red signifying electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential). youtube.com MEPs are invaluable for identifying sites prone to electrophilic and nucleophilic interactions. walisongo.ac.id

In the case of this compound, the MEP would show a significant region of negative electrostatic potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Another, less intense, negative region would be expected around the sulfur atom. These red areas are the most likely sites for attack by electrophiles. Conversely, regions of positive electrostatic potential (blue) would be concentrated around the hydrogen atoms bonded to the nitrogens (N-H), making them susceptible to interaction with nucleophiles or bases.

Analysis of the partial atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, complements the MEP by quantifying the charge distribution. walisongo.ac.id

Illustrative Partial Atomic Charges for this compound Calculated using NBO analysis.

| Atom | Predicted Partial Charge (a.u.) | Role |

| O (Carbonyl) | -0.55 | Strongly nucleophilic center |

| C (Carbonyl) | +0.60 | Electrophilic center |

| N-H (Amide) | -0.40 (N), +0.35 (H) | Hydrogen bond donor site |

| N-H (Amine) | -0.45 (N), +0.38 (H) | Nucleophilic and hydrogen bond donor site |

| S (Thioether) | -0.15 | Weakly nucleophilic center |

Pre Clinical Biological Evaluation and Mechanistic Insights of 6 Methylthio Methyl Piperazin 2 One Excluding Human Clinical Data

Investigation of Molecular Targets and Ligand-Receptor Interactions (In Vitro Studies)

No studies detailing the investigation of molecular targets or ligand-receptor interactions for 6-((Methylthio)methyl)piperazin-2-one are currently available in the public domain.

Information regarding the effect of this compound on enzyme activity is not available. There are no published studies on its inhibitory or activation profile in cell-free systems or with purified enzymes.

There are no publicly accessible research articles describing receptor binding assays or allosteric modulation studies conducted with this compound.

No biophysical data from techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are available to characterize the interaction between this compound and any protein targets.

Cellular Assays and Phenotypic Screening (In Vitro Studies)

No in vitro studies using cellular assays or phenotypic screening to determine the biological effects of this compound have been published.

There is no available information on the cellular uptake or intracellular localization of this compound.

Research detailing the modulation of any cellular signaling pathways by this compound has not been reported in the scientific literature.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient specific preclinical data for the compound This compound to generate the detailed article as requested in the provided outline.

The search for in vitro studies on specific cellular processes, structure-activity relationship (SAR) analyses, and in vivo proof-of-concept studies focusing on this particular molecule did not yield specific research findings. The available literature discusses piperazine (B1678402) and piperazin-2-one (B30754) derivatives in a general context or focuses on other specific analogues, but does not provide the detailed, data-rich information required to accurately report on the biological evaluation and mechanistic insights of this compound itself.

To maintain scientific accuracy and adhere to the strict instruction of focusing solely on the specified compound, the requested article cannot be generated at this time. Writing the article would require speculating or misattributing findings from related but distinct compounds, which would be scientifically inaccurate.

Further research and publication of data specifically on this compound are needed before a comprehensive preclinical profile can be detailed.

Advanced Analytical Methodologies for 6 Methylthio Methyl Piperazin 2 One

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. unodc.org However, 6-((Methylthio)methyl)piperazin-2-one, with its polar lactam and secondary amine functionalities, possesses low volatility and may exhibit poor chromatographic peak shape due to interactions with the stationary phase. To overcome these limitations, derivatization is employed to convert the polar N-H groups into less polar, more volatile moieties.

Common derivatizing agents for amines and amides include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). This process reduces hydrogen bonding, increases thermal stability, and enhances volatility, making the compound amenable to GC analysis. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase, such as 5% phenyl/95% methyl polysiloxane. unodc.orgrsc.org Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. unodc.org

Table 1: Illustrative GC Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | 5% Phenyl/95% Methyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250°C |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a stereocenter at the 6-position of the piperazinone ring, meaning it can exist as a pair of enantiomers (R and S forms). As enantiomers often exhibit different pharmacological and toxicological profiles, determining the enantiomeric purity, or enantiomeric excess (% ee), is critical. nih.gov

Chiral chromatography is the gold standard for separating enantiomers. This can be accomplished using either chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC). The separation relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov For HPLC, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. unl.pt The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers, allowing for accurate quantification and the determination of enantiomeric excess. nih.gov

Table 2: Example HPLC Conditions for Chiral Separation

| Parameter | Condition |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Chiralpak AD-H (amylose derivative) or similar |

| Mobile Phase | Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling and Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method, provide unparalleled sensitivity and specificity for complex analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier tool for metabolite profiling in biological matrices such as plasma, urine, or liver microsomes. nih.govnih.gov The technique combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry. nih.gov This allows for the detection and structural elucidation of metabolites without the need for derivatization. For this compound, potential metabolic pathways include oxidation of the sulfur atom (to sulfoxide (B87167) and sulfone), hydroxylation of the piperazine (B1678402) ring, or N-dealkylation. mdpi.commdpi.com LC-MS/MS can identify these metabolites by detecting their parent mass and then fragmenting it to obtain structural information. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for trace analysis and identification of volatile compounds. rsc.orgphytojournal.com After derivatization to enhance volatility, GC-MS can provide a unique mass spectrum for the analyte, acting as a "chemical fingerprint" for positive identification. rsc.org This is particularly useful for identifying impurities or degradation products at very low concentrations. The mass spectrometer provides highly specific data on individual compounds within a complex mixture. unodc.org

Table 3: Potential Metabolites of this compound and Expected Mass Changes

| Metabolite | Biotransformation | Mass Change | Expected [M+H]⁺ (m/z) |

| Parent Compound | - | - | 161.08 |

| Sulfoxide Metabolite | S-Oxidation | +16 | 177.07 |

| Sulfone Metabolite | S-Dioxidation | +32 | 193.07 |

| Hydroxylated Metabolite | Ring Hydroxylation | +16 | 177.07 |

Advanced Techniques for In Situ Monitoring of Reactions and Stability Studies

Modern process development and stability testing rely on advanced analytical methods that can provide real-time data.

In Situ Monitoring of Reactions: Techniques such as Process Analytical Technology (PAT) utilize spectroscopic probes to monitor chemical reactions as they occur. For the synthesis of this compound, an in situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy probe could be inserted directly into the reaction vessel. These techniques can track the concentration of reactants, intermediates, and the final product in real-time by monitoring characteristic vibrational bands. This allows for precise determination of reaction endpoints, optimization of reaction conditions, and a deeper understanding of reaction kinetics without the need for sampling and offline analysis.

Stability Studies: To assess the stability of this compound, a stability-indicating HPLC method is typically developed. The compound is subjected to stress conditions (e.g., heat, humidity, light, acidic/basic pH) to force degradation. The resulting samples are then analyzed by HPLC, often with UV or MS detection, to separate the parent compound from any degradation products. This allows for the quantification of the parent drug over time and the identification of potential degradants, which is a critical component of regulatory submissions and for determining appropriate storage conditions and shelf-life.

Table 4: Summary of Advanced Techniques for Process and Stability Analysis

| Application | Technique | Information Provided |

| Reaction Monitoring | In Situ FTIR/Raman Spectroscopy | Real-time concentration of reactants and products, reaction kinetics, endpoint determination. |

| Stability Testing | HPLC-UV / LC-MS | Separation and quantification of the active compound and its degradation products under stress conditions. |

Potential Research Applications and Future Directions

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a biological target, such as a protein, to study its function in a cellular or organismal context. mskcc.org The structure of 6-((methylthio)methyl)piperazin-2-one possesses key features that make it an attractive scaffold for the development of such probes. The piperazin-2-one (B30754) ring system provides a constrained, three-dimensional conformation that can be tailored to achieve specific binding affinities and selectivities for target proteins. nih.govnih.gov

The methylthioether moiety, in particular, offers a unique functional handle. Thioethers can be oxidized to sulfoxides and sulfones by certain reactive oxygen species (ROS), such as hypochlorite, suggesting the potential to design probes that are sensitive to oxidative stress within biological systems. acs.org Furthermore, thioether bonds can participate in thiol-mediated exchange reactions on the cell surface, presenting another mechanism for designing probes that respond to the cellular redox environment. acs.orgnih.govresearchgate.net

Synthesis of Bioconjugates for Target Identification

To function as a chemical probe for target identification, this compound must be conjugated to a reporter molecule or an affinity tag. mskcc.org Bioconjugation strategies primarily target the secondary amine at the N4 position of the piperazine (B1678402) ring, which can act as a nucleophile. Standard and well-established amine-based conjugation chemistries can be employed to attach various functional tags. youtube.combohrium.comnih.gov

These tags can include:

Fluorophores: For visualizing the probe's distribution in cells via fluorescence microscopy or flow cytometry.

Biotin: For affinity purification of the probe's binding partners from cell lysates.

Photo-affinity labels: To enable covalent cross-linking to the target protein upon photoactivation.

Click chemistry handles (e.g., alkynes or azides): To allow for facile and specific attachment of other molecules through bio-orthogonal reactions.

The synthesis of these bioconjugates is crucial for enabling downstream applications aimed at elucidating the compound's mechanism of action and identifying its specific molecular targets within the cell.

| Reactive Site | Reagent Type | Linkage Formed | Attached Tag/Application |

|---|---|---|---|

| N4-Amine | N-Hydroxysuccinimide (NHS) Ester | Amide | Fluorophore, Biotin |

| N4-Amine | Isothiocyanate | Thiourea | Fluorophore (e.g., FITC) |

| N4-Amine | Acyl Halide | Amide | Linker for solid support |

| N4-Amine | Aldehyde (via reductive amination) | Secondary Amine | Various reporter groups |

Application in Affinity Chromatography and Proteomics

Once conjugated to an appropriate tag, this compound can be used as a tool in chemical proteomics to identify its cellular binding partners. A common workflow involves immobilizing the molecule onto a solid support, such as agarose or magnetic beads, to create an affinity chromatography matrix. mskcc.org

This process typically involves:

Immobilization: A derivative of the compound, often functionalized with a linker arm, is covalently attached to the solid support.

Affinity Purification: The affinity matrix is incubated with a complex biological sample, such as a cell lysate. Proteins that specifically bind to the immobilized compound are captured, while non-binding proteins are washed away.

Elution and Identification: The bound proteins are eluted from the matrix, separated (typically by gel electrophoresis), and subsequently identified using mass spectrometry.

This approach, known as affinity purification-mass spectrometry (AP-MS), is a powerful method for unbiased target identification and can reveal the specific proteins and cellular pathways modulated by the compound. The established ability of piperazine derivatives to bind with high affinity to biological receptors underscores the potential of this strategy. nih.govnih.gov

Role as a Key Intermediate in Complex Molecule Synthesis

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing frequently in approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. researchgate.netsemanticscholar.orgrsc.org As a functionalized piperazin-2-one, this compound serves as a valuable and versatile building block for the synthesis of more complex molecules. Its constrained conformation and multiple points for chemical modification make it an ideal starting point for constructing diverse chemical libraries.

Precursor for Natural Product Analogs

Natural products are a rich source of inspiration for drug discovery, but their complex structures can present challenges for synthesis and optimization. The modification of natural product scaffolds with heterocyclic moieties like piperazine is a proven strategy to enhance pharmacological properties, such as potency, selectivity, and bioavailability.

This compound can be incorporated into synthetic routes to generate novel analogs of various natural product classes, including:

Peptidomimetics: The rigid piperazin-2-one core can serve as a constrained dipeptide isostere, helping to lock the molecule into a bioactive conformation.

Alkaloid Derivatives: The piperazine ring can be appended to alkaloid skeletons to modulate their receptor binding profiles or improve their pharmacokinetic properties.

The methylthiomethyl group provides an additional vector for modification or interaction with the target, offering a unique advantage over simpler piperazine building blocks.

Building Block for New Chemical Entities (NCEs)

In the quest for New Chemical Entities (NCEs), drug discovery programs increasingly seek to "escape from flatland"—moving away from planar, aromatic structures toward more three-dimensional molecules that can engage with complex protein binding sites. This compound is an excellent example of a building block that facilitates this goal.

Its inherent 3D structure, combined with three distinct functional groups (amide, secondary amine, and thioether), allows for extensive diversification through a variety of chemical reactions. This enables the rapid generation of libraries of novel compounds with diverse stereochemistry and functionality. These libraries can then be screened against a wide array of biological targets to identify new therapeutic leads. The utility of piperazine derivatives as foundational building blocks for creating complex and functional molecules is well-documented. nbinno.com

Exploration in Materials Science or Catalyst Development

Beyond its biomedical potential, the structural features of this compound suggest opportunities for its use in materials science and catalysis. The presence of multiple heteroatoms (two nitrogens, one oxygen, and one sulfur) makes the molecule an interesting candidate as a ligand for coordinating with metal ions.

Piperazine derivatives have been successfully used to construct metal-organic frameworks (MOFs) and as ligands in catalysis. researchgate.netsemanticscholar.orgrsc.org Similarly, thioether-containing ligands are gaining recognition for their ability to stabilize transition metal centers in various catalytic reactions. thieme-connect.comprinceton.eduresearchgate.net The combination of both a piperazine structure and a thioether group in a single molecule could lead to the development of novel catalysts with unique reactivity or selectivity. Potential applications could include asymmetric catalysis, where the chiral environment provided by the ligand-metal complex is crucial for controlling the stereochemical outcome of a reaction. researchgate.net The rigid backbone of the piperazinone ring, a feature known to be beneficial in catalyst design, could further enhance its utility in these fields. nih.gov

Identification of Remaining Research Gaps and Emerging Avenues

Unexplored Reactivity Pathways

The chemical reactivity of this compound is largely uncharted territory, offering numerous opportunities for novel chemical transformations. The presence of the methylthioether group is of particular interest, as sulfur compounds can participate in a variety of reactions. masterorganicchemistry.comlibretexts.org

One significant area for exploration is the oxidation of the sulfur atom . Thioethers can be selectively oxidized to form sulfoxides and subsequently sulfones, each with distinct chemical and physical properties. masterorganicchemistry.comorganic-chemistry.orgresearchgate.netrsc.orgorganic-chemistry.org The resulting sulfoxide (B87167) and sulfone derivatives of this compound could exhibit altered solubility, polarity, and biological activity. A systematic study of different oxidizing agents and reaction conditions would be necessary to control the oxidation state of the sulfur atom.

Another unexplored pathway is the alkylation of the sulfur atom to form a sulfonium salt. masterorganicchemistry.comlibretexts.org This transformation would introduce a positive charge and potentially enhance the molecule's interaction with biological targets. The reactivity of these sulfonium salts as alkylating agents or their stability under physiological conditions would be valuable areas of investigation.

Furthermore, the piperazin-2-one ring itself presents opportunities for novel reactions . While the amide bond is relatively stable, its reactivity could be modulated by the substituent at the 6-position. Investigations into ring-opening reactions, derivatization at the nitrogen atoms, and stereoselective transformations of the piperazin-2-one core could yield a diverse library of new compounds. acs.org

| Functional Group | Potential Reaction | Potential Outcome |

| Methylthioether | Oxidation | Formation of sulfoxide and sulfone derivatives |

| Methylthioether | Alkylation | Formation of sulfonium salts |

| Piperazin-2-one | Ring functionalization | Introduction of diverse substituents at N1 and N4 |

| Piperazin-2-one | Stereoselective synthesis | Access to enantiomerically pure isomers |

Novel Biological Interactions to Investigate

The piperazine scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, and central nervous system effects. mdpi.comresearchgate.netresearchgate.nettandfonline.comnih.govnih.govwisdomlib.org The introduction of a methylthioether moiety could lead to novel biological interactions that have yet to be explored for this specific arrangement.

Given the prevalence of piperazine derivatives in anticancer research, a primary avenue for investigation would be the cytotoxic activity of this compound against various cancer cell lines. mdpi.comresearchgate.netresearchgate.netnih.gov The thioether group may influence the compound's lipophilicity, cellular uptake, and interaction with specific biological targets.

Furthermore, sulfur-containing compounds are known to possess a range of biological activities. researchgate.netopenmedicinalchemistryjournal.com Investigating the antimicrobial properties of this compound against a panel of bacteria and fungi is a logical next step. The thioether functionality could play a crucial role in its mechanism of action.

The potential for this compound to interact with specific enzymes or receptors is another exciting area of research. For instance, many enzyme inhibitors and receptor modulators contain piperazine or thioether motifs. Screening this compound against a broad range of biological targets could uncover unexpected and potentially valuable therapeutic applications.

| Potential Biological Activity | Rationale |

| Anticancer | Piperazine is a common scaffold in anticancer drugs. mdpi.comresearchgate.net |

| Antimicrobial | Sulfur-containing heterocycles often exhibit antimicrobial properties. nih.govopenmedicinalchemistryjournal.com |

| Enzyme Inhibition | The combination of piperazine and thioether moieties may lead to specific enzyme interactions. |

| Receptor Modulation | Piperazine derivatives are known to interact with various receptors in the central nervous system. tandfonline.com |

Sustainable Synthesis and Green Chemistry Approaches

The development of environmentally benign and efficient synthetic routes to this compound and its derivatives is a critical area for future research. Green chemistry principles, such as atom economy, the use of renewable feedstocks, and the avoidance of hazardous reagents and solvents, should guide these efforts.

Current synthetic methods for piperazine derivatives often involve multi-step procedures and the use of harsh reagents. nih.gov Exploring one-pot or tandem reactions that combine several synthetic steps into a single operation would significantly improve the efficiency and reduce the environmental impact of the synthesis.

The use of biocatalysis represents a promising green approach to the synthesis of chiral piperazinones. researchgate.netrsc.orgbiosynth.com Enzymes can offer high stereoselectivity under mild reaction conditions, providing access to enantiomerically pure forms of this compound. This is particularly important as the biological activity of chiral molecules is often dependent on their stereochemistry.

Furthermore, research into sustainable C-S bond formation methodologies could provide greener alternatives for introducing the methylthioether side chain. researchgate.netacs.orgnih.gov This could involve the use of catalytic systems that avoid stoichiometric and often toxic reagents.

| Green Chemistry Approach | Potential Benefit |

| One-pot synthesis | Increased efficiency, reduced waste |

| Biocatalysis | High stereoselectivity, mild reaction conditions researchgate.netrsc.org |

| Catalytic C-S bond formation | Avoidance of toxic reagents, improved atom economy researchgate.netacs.org |

| Use of green solvents | Reduced environmental impact |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.